N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide
Description
Properties
CAS No. |
651733-99-2 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-1,3-dihydroisoindol-5-yl]acetamide |
InChI |
InChI=1S/C18H20N2O/c1-12-6-13(2)8-18(7-12)20-10-15-4-5-17(19-14(3)21)9-16(15)11-20/h4-9H,10-11H2,1-3H3,(H,19,21) |
InChI Key |
QTUVLGFZCFEDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Optimization of Reaction Conditions
-
Solvent selection : DMF outperforms toluene and THF due to its high polarity, which stabilizes intermediates.
-
Temperature control : Excessive heat (>150°C) leads to decomposition, while temperatures <100°C result in incomplete cyclization.
-
Catalyst screening : Sulfuric acid provides superior acetylation efficiency compared to p-toluenesulfonic acid or Lewis acids like AlCl3.
Copper-Catalyzed Annulation of Ugi-4CR Intermediates
A divergent synthesis strategy reported in recent literature utilizes Ugi-4CR (Ugi four-component reaction) intermediates coupled with copper(I)-catalyzed annulation to access isoindolin-2-yl-acetamides. While this method primarily targets isoindolin-2-yl derivatives, modifications enable its adaptation for this compound.
Reaction Sequence
-
Ugi-4CR Step :
-
Copper-Catalyzed Annulation :
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Cu catalyst loading | 20 mol% | Maximizes C–C coupling efficiency |
| Base | K2CO3 | Enhances deprotonation of terminal alkyne |
| Solvent | PEG-400 | Stabilizes copper intermediates |
This method offers superior regioselectivity (Z/E ≥ 94:6) and scalability, with demonstrated gram-scale synthesis.
Palladium-Mediated Cross-Coupling for Aryl Functionalization
A patent-derived approach leverages palladium-catalyzed cross-coupling to introduce the 3,5-dimethylphenyl group post-cyclization. The isoindole intermediate is first brominated at the 2-position using N-bromosuccinimide (NBS) in CCl4, followed by a Suzuki-Miyaura coupling with 3,5-dimethylphenylboronic acid.
Stepwise Protocol
-
Bromination :
-
Suzuki Coupling :
Post-coupling acetylation follows the protocol outlined in Section 1.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Multi-Step Synthesis | High purity, crystalline product | Lengthy (3–4 steps), moderate yields | 68–72% |
| Ugi-4CR/Copper | Rapid, scalable, excellent regioselectivity | Requires specialized catalysts | 81–93% |
| Palladium Cross-Coupling | Flexible aryl group introduction | Costly palladium catalysts | 76% |
The Ugi-4CR/copper method emerges as the most efficient for large-scale production, whereas the multi-step approach remains valuable for analytical-grade synthesis.
Purification and Characterization
All routes necessitate rigorous purification:
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions (e.g., acidic or basic medium, elevated temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide exhibit significant biological activities including:
- Anticancer Activity : Studies have shown that this compound can interfere with cellular processes involved in cancer cell proliferation and survival. Its mechanism of action may involve interactions with specific proteins or enzymes.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The unique substitution pattern of this compound may provide advantages in targeting microbial infections.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of isoindole derivatives revealed that this compound exhibited notable cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cell survival.
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using minimum inhibitory concentration (MIC) tests, showing promising results compared to standard antibiotics.
Mechanism of Action
The mechanism of action of N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to trigger specific signaling pathways.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Crystallography : Bulky 3,5-dimethylphenyl groups increase asymmetric unit complexity in acetamides, as seen in . This may translate to enhanced thermal stability in the target compound .
- Bioactivity : Agrochemical analogs () demonstrate that dimethylphenyl groups are compatible with pesticidal activity, though isoindol-based structures may require tailored formulations for efficacy.
- Solubility : The target compound’s hydrophobicity (due to dimethylphenyl) contrasts with more polar analogs like CAS 2306-99-2, suggesting divergent ADME profiles .
Biological Activity
N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O, with a molecular weight of approximately 280.4 g/mol. The compound features an isoindole moiety, which is known for its diverse biological activities. The acetamide group suggests potential applications in drug development, particularly as a therapeutic agent targeting specific biological pathways .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Isoindole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from oxidative stress and neurotoxicity .
- Antimicrobial Properties : The structural characteristics of these compounds may confer activity against a range of microbial pathogens.
The mechanisms underlying the biological activities of this compound involve interactions with various cellular targets:
- Protein Interactions : The compound may bind to specific proteins involved in cell signaling pathways that regulate growth and survival.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase II, which plays a role in maintaining pH balance within cells .
- Oxidative Stress Modulation : By reducing oxidative stress markers in neuronal cells, the compound may exert protective effects against neurodegenerative conditions.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide | Isoindole core with dioxo substituents | Anticancer | Dioxo group enhances reactivity |
| 3-Oxoisoindole derivatives | Similar isoindole structure | Antimicrobial | Varying substituents affect activity |
| 4-Carboxamide derivatives | Carboxamide functional group | Anticancer | Different mechanisms of action |
This compound stands out due to its specific substitution pattern and potential dual activity against both cancer and microbial targets. This unique combination may offer advantages in drug development compared to other similar compounds.
Case Studies
Several studies have investigated the biological activity of acetamide derivatives:
- A study on a series of acetamide compounds demonstrated neuroprotective effects in PC12 cells against sodium nitroprusside-induced damage. The most effective compound showed significant selectivity for carbonic anhydrase II inhibition .
- Another investigation into isoindole derivatives revealed vasorelaxant properties and heart-rate-reducing activity in vitro, indicating potential cardiovascular benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
